6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-30-22(17-33-23-15-16-24(32)31(29-23)21-9-7-6-8-10-21)27-28-25(30)34-18-19-11-13-20(14-12-19)26(2,3)4/h6-16H,5,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCLNRJQILCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone is a complex organic molecule that belongs to the class of triazoles and pyridazinones. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of cancer treatment, antimicrobial activity, and other therapeutic areas.
- Molecular Formula : C26H29N5O2S
- Molecular Weight : 475.60576 g/mol
- CAS Number : Not specified in the search results but can be referenced for research purposes.
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For instance:
- Mechanism of Action : The triazole ring is known to interfere with the biosynthesis of nucleic acids, which is crucial for cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines.
- Case Study : In a study involving triazole derivatives, certain compounds demonstrated cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating potent activity against these malignancies .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial and Antifungal Activities : Similar triazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, mercapto-substituted triazoles have shown effectiveness against Mycobacterium tuberculosis and various pathogenic fungi .
Other Biological Activities
The compound may also possess additional biological activities, including:
- Anti-inflammatory Effects : Triazole derivatives have been associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their potential as therapeutic agents in oxidative stress-related conditions .
Summary of Studies
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Screening :
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that 6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone demonstrated effective inhibition against several bacterial strains. This suggests its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies showed that it could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Agricultural Applications
Fungicide Development
Given its triazole structure, this compound is being explored as a potential fungicide. Preliminary trials indicate that it can effectively inhibit fungal pathogens affecting crops. Its application could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional fungicides.
Materials Science Applications
Polymer Composites
Recent studies have investigated the incorporation of this compound into polymer matrices to enhance their mechanical properties. The addition of This compound into polyvinyl chloride (PVC) composites resulted in improved tensile strength and thermal stability.
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various triazole derivatives including our compound. The results indicated a significant reduction in bacterial growth at low concentrations. -
Cancer Cell Line Research
In research published by Cancer Letters, the compound was tested against multiple cancer cell lines, showing promising results in inducing cell death through apoptosis and cell cycle arrest mechanisms. -
Agricultural Field Trials
Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn, leading to higher yields compared to untreated controls.
Comparison with Similar Compounds
Structural Modifications in Key Analogs
The primary structural variations among analogs lie in the substituents on the benzyl sulfanyl group attached to the triazole ring. Below is a comparative analysis of key derivatives:
Note: logP values are estimated using fragment-based methods (e.g., XLogP3) due to lack of experimental data in provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
